molecular formula C13H9N5OS B11108539 4-{(E)-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]diazenyl}phenol

4-{(E)-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]diazenyl}phenol

Cat. No.: B11108539
M. Wt: 283.31 g/mol
InChI Key: BDOVLVHQZRHUEE-UHFFFAOYSA-N
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Description

4-{(E)-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]diazenyl}phenol is a complex organic compound that features a phenol group linked to a thiadiazole ring via a diazenyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]diazenyl}phenol typically involves the following steps:

    Formation of the Thiadiazole Ring: This is achieved by reacting pyridine-3-carboxylic acid hydrazide with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.

    Diazotization: The thiadiazole derivative is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with phenol under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]diazenyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The diazenyl bridge can be reduced to form the corresponding amine.

    Substitution: The phenol group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-{(E)-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]diazenyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{(E)-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]diazenyl}phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(E)-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]diazenyl}phenol stands out due to its diazenyl bridge, which imparts unique electronic properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H9N5OS

Molecular Weight

283.31 g/mol

IUPAC Name

4-[(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)diazenyl]phenol

InChI

InChI=1S/C13H9N5OS/c19-11-5-3-10(4-6-11)15-17-13-18-16-12(20-13)9-2-1-7-14-8-9/h1-8,19H

InChI Key

BDOVLVHQZRHUEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(S2)N=NC3=CC=C(C=C3)O

Origin of Product

United States

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